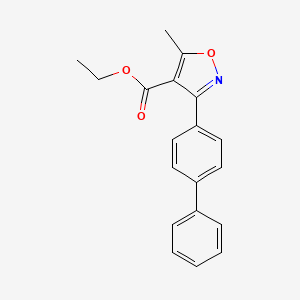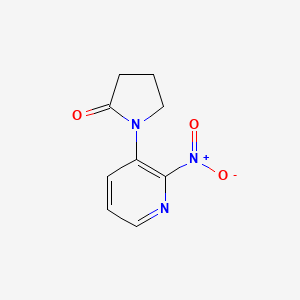
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 3-position of the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylboronic acid and 2-bromobenzofuran-3-carboxylic acid.
Esterification: The resulting product is then subjected to esterification using methanol and a catalyst such as sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: Researchers investigate its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents at various positions on the benzofuran ring.
Uniqueness
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H11BrO3 |
|---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
RKODVXGDSXAHQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


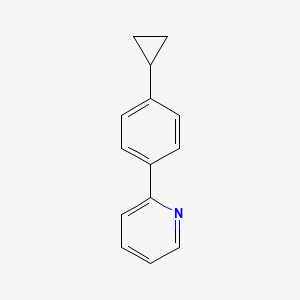
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
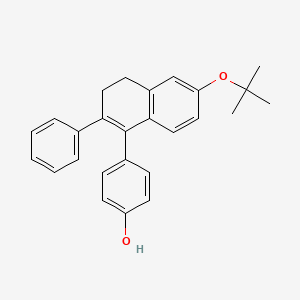
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)

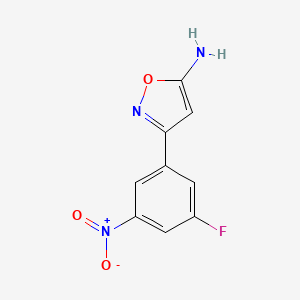
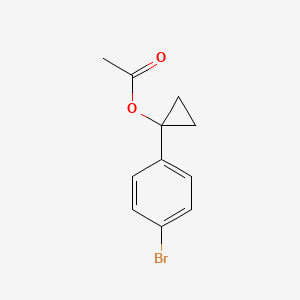

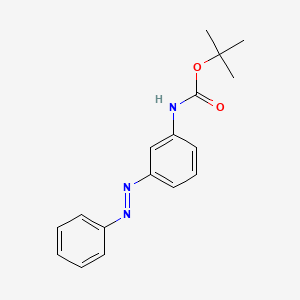
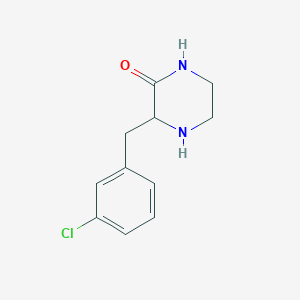
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
